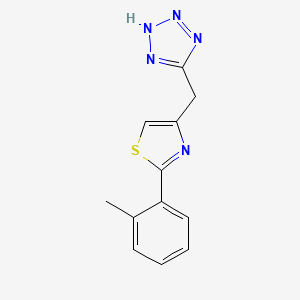
1-(1,2-Dibromoethyl)-2-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,2-Dibromoethyl)-2-nitrobenzene is an organic compound with the molecular formula C8H7Br2NO2 It is a derivative of benzene, where a nitro group and a dibromoethyl group are attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(1,2-Dibromoethyl)-2-nitrobenzene can be synthesized through a multi-step process. One common method involves the bromination of 2-nitrobenzyl alcohol, followed by the addition of bromine to the resulting intermediate. The reaction typically requires a solvent such as dichloromethane and is carried out under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using specialized equipment to handle the reactive bromine species. The process is optimized for high yield and purity, with careful monitoring of reaction parameters such as temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1,2-Dibromoethyl)-2-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, where the nitro group is further oxidized to form different functional groups.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in solvents such as ethanol or water.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the bromine atoms.
Reduction: Formation of 1-(1,2-Dibromoethyl)-2-aminobenzene.
Oxidation: Formation of various oxidized products depending on the reaction conditions.
Applications De Recherche Scientifique
1-(1,2-Dibromoethyl)-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(1,2-Dibromoethyl)-2-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the dibromoethyl group can undergo substitution reactions. These interactions can lead to various biological and chemical effects, depending on the specific context and conditions.
Comparaison Avec Des Composés Similaires
1-(1,2-Dibromoethyl)-2-nitrobenzene can be compared with other similar compounds, such as:
1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane: Another brominated compound with different structural features and applications.
1,2-Dibromoethylbenzene: Lacks the nitro group, leading to different chemical properties and reactivity.
2-Nitrobenzyl bromide: Contains a nitro group and a bromomethyl group, with distinct reactivity patterns.
The uniqueness of this compound lies in its combination of a nitro group and a dibromoethyl group, which imparts specific chemical and biological properties not found in other similar compounds.
Propriétés
Numéro CAS |
53534-15-9 |
|---|---|
Formule moléculaire |
C8H7Br2NO2 |
Poids moléculaire |
308.95 g/mol |
Nom IUPAC |
1-(1,2-dibromoethyl)-2-nitrobenzene |
InChI |
InChI=1S/C8H7Br2NO2/c9-5-7(10)6-3-1-2-4-8(6)11(12)13/h1-4,7H,5H2 |
Clé InChI |
IVIYKVJCZYCVQY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(CBr)Br)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Chloro-3-methyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14634928.png)


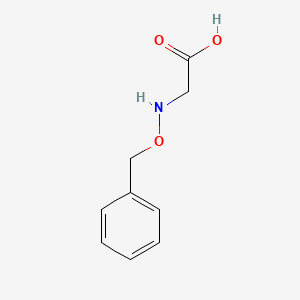
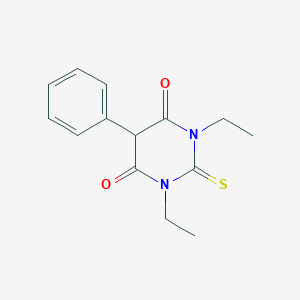
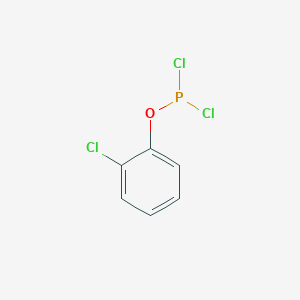
![(1S,1'S,6R,6'R)-7,7'-Dioxa-1,1'-bi(bicyclo[4.1.0]heptane)](/img/structure/B14634986.png)
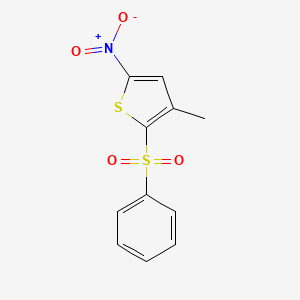
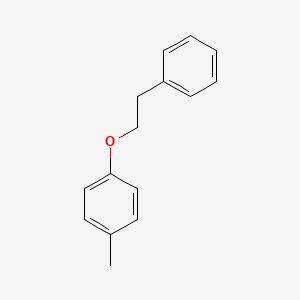

![6-Pentylbicyclo[3.2.0]hept-6-EN-2-one](/img/structure/B14635023.png)

